4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-
Description
The compound 4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]- features a 1,3-oxazole core substituted at position 5 with a 1H-indol-3-yl group and at position 2 with a chiral (3S)-3-methylpentyl chain.
Properties
CAS No. |
213385-69-4 |
|---|---|
Molecular Formula |
C18H20N2O3 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C18H20N2O3/c1-3-11(2)8-9-15-20-16(18(21)22)17(23-15)13-10-19-14-7-5-4-6-12(13)14/h4-7,10-11,19H,3,8-9H2,1-2H3,(H,21,22)/t11-/m0/s1 |
InChI Key |
LXHCXHJNTLZZMJ-NSHDSACASA-N |
Isomeric SMILES |
CC[C@H](C)CCC1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O |
Canonical SMILES |
CCC(C)CCC1=NC(=C(O1)C2=CNC3=CC=CC=C32)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid typically involves multi-step organic synthesis The process may start with the preparation of the indole derivative, followed by the formation of the oxazole ring through cyclization reactions
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The indole and oxazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole or oxazole rings.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (S)-5-(1H-Indol-3-yl)-2-(3-methylpentyl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and oxazole rings may facilitate binding to these targets, leading to modulation of biological pathways. The carboxylic acid group can also play a role in the compound’s activity by influencing its solubility and interaction with biological membranes.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Comparison with Oxazole Derivatives
5-(1H-Indol-3-yl)-4-Pentyl-1,3-Oxazole-2-Carboxylic Acid (Compound 1, )
- Structure : Shares the oxazole core, indol-3-yl group at position 5, and a carboxylic acid at position 2. The key difference lies in the substituent at position 2: a linear pentyl chain vs. the target compound’s branched (3S)-3-methylpentyl.
- Physicochemical Data :
- Biological Activity : Demonstrated binding affinity (−32.34 kcal/mol) to MRSA pantothenate synthetase via H-bonds with Arg 188 and Lys 150, highlighting the critical role of the carboxylic acid group .
5-Methyl-2-[3-(Trifluoromethyl)Phenyl]-1,3-Oxazole-4-Carboxylic Acid ()
- Structure : Oxazole core with a trifluoromethylphenyl group at position 2 and methyl at position 3. Lacks the indolyl moiety.
- Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the target compound’s indolyl and alkyl substituents.
Ethyl 2-Phenyl-5-(Trifluoromethyl)-1,3-Oxazole-4-Carboxylate ()
- Implications : Esterification likely diminishes binding to targets requiring acidic groups, such as MRSA pantothenate synthetase.
Comparison with Oxadiazole and Thiazole Derivatives
S-Alkylated 2-(1H-Indol-3-yl-Methyl)-1,3,4-Oxadiazole-5-Thiols ()
- Structure : Oxadiazole ring with indolylmethyl and alkylthio groups.
- Thiol groups may confer distinct reactivity (e.g., disulfide formation).
2-(1H-Indole-3-Carbonyl)-Thiazole-4-Carboxylic Acid ()
- Structure : Thiazole ring linked to indole via a carbonyl group.
Role of the Carboxylic Acid Group
Impact of Substituent Chirality and Branching
Data Tables
Table 1. Structural and Functional Comparison of Key Compounds
Biological Activity
4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]- is a heterocyclic compound that combines an oxazole ring with an indole moiety, featuring a carboxylic acid functional group. This unique structure suggests potential biological activities that merit exploration in medicinal chemistry. The compound's chemical formula is and it has garnered attention for its possible applications in various therapeutic areas.
Chemical Structure and Properties
The compound's structure is characterized by:
- Oxazole Ring : A five-membered ring containing nitrogen and oxygen.
- Indole Group : A bicyclic structure known for its biological significance.
- 3-Methylpentyl Side Chain : A branched alkyl group that may influence the compound's lipophilicity and biological interactions.
Anticancer Properties
Research indicates that compounds with oxazole and indole structures often exhibit significant anticancer activities. The antiproliferative effects of similar compounds have been documented against various human cancer cell lines. For instance, derivatives of oxazole have shown cytotoxicity against cell lines such as HL-60 (pro-myelocytic leukemia) and HT29 (colon carcinoma) .
Case Study: Antiproliferative Activity
A study evaluated the antiproliferative activity of related oxazole derivatives against three human cancer cell lines, showcasing varying degrees of cytotoxicity. The results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting moderate to strong anticancer potential.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 1 | HL-60 | 42.1 |
| Compound 2 | HT29 | 19.0 |
| Compound 3 | NCI H292 | 28.0 |
The biological activity of 4-Oxazolecarboxylic acid derivatives may involve:
- Nucleophilic Attack : The oxazole ring can participate in nucleophilic reactions, potentially interacting with biological macromolecules.
- Cell Cycle Inhibition : Compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.
Comparison with Related Compounds
4-Oxazolecarboxylic acid shares structural features with several biologically active compounds, highlighting its potential utility in drug development.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin | Thiazolidine instead of oxazole | Antimicrobial and antitumor |
| Indoleacetic Acid | Simple indole derivative | Plant growth regulator |
| Benzothiazole Derivatives | Contains benzothiazole ring | Antimicrobial and anticancer |
The complexity of the oxazole-indole structure enhances its potential biological activities compared to simpler derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
